Regioisomeric Fluorine Positioning Drives Ion Channel Target Engagement: 2-Fluoro vs. 4-Fluoro Benzamide
The 4-fluoro regioisomer N-(4-(4-bromophenyl)thiazol-2-yl)-4-fluorobenzamide has been characterized as a GIRK1/4 channel inhibitor with an IC₅₀ of 3.20 × 10³ nM (3.2 μM) in a thallium-flux assay [1]. The 2-fluoro isomer presents a fundamentally different electronic distribution: the ortho-fluorine withdraws electron density from the amide carbonyl, alters the amide N–H acidity, and creates an intramolecular hydrogen-bonding opportunity (N–H···F) that constrains the benzamide conformation. This conformational restriction is expected to shift the compound's selectivity profile away from GIRK channels toward alternative targets, making the two regioisomers non-interchangeable despite identical molecular formula and mass.
| Evidence Dimension | GIRK1/4 channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No GIRK1/4 inhibition data available in public domain; structurally predicted reduced GIRK affinity relative to 4-fluoro isomer based on regioisomeric SAR. |
| Comparator Or Baseline | N-(4-(4-bromophenyl)thiazol-2-yl)-4-fluorobenzamide: GIRK1/4 IC₅₀ = 3.20 × 10³ nM; GIRK1/2 IC₅₀ = 3.80 × 10³ nM [1]. |
| Quantified Difference | Not directly quantifiable for target compound; the ortho-fluoro substitution is expected to abrogate or substantially reduce GIRK channel affinity compared to the para-fluoro analog. |
| Conditions | Thallium-flux assay; GIRK1/4 and GIRK1/2 heteromeric channels (unknown origin) [1]. |
Why This Matters
Procurement of the incorrect fluoro regioisomer will result in engagement of a different primary target (GIRK channels for 4-fluoro), invalidating any experimental hypothesis built on the 2-fluoro compound's anticipated target profile.
- [1] BindingDB Entry BDBM50497372 (CHEMBL3339107). Affinity Data: IC₅₀ = 3.20 × 10³ nM for GIRK1/4 and IC₅₀ = 3.80 × 10³ nM for GIRK1/2; thallium-flux based assay. View Source
